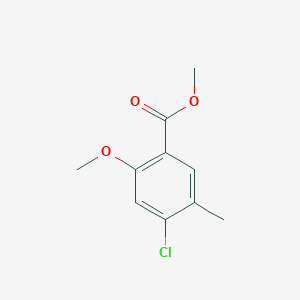

Methyl 4-Chloro-2-methoxy-5-methylbenzoate

Description

Methyl 4-Chloro-2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and a methyl ester group on the benzene ring. This compound is used extensively in scientific research due to its unique chemical properties and structure.

Properties

IUPAC Name |

methyl 4-chloro-2-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-7(10(12)14-3)9(13-2)5-8(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDSOPMNWOXJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 4-Chloro-2-methoxy-5-methylbenzoate typically involves the esterification of 4-chloro-2-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Chloro-2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Corresponding amines or thiols.

Oxidation: 4-Chloro-2-methoxy-5-methylbenzoic acid.

Reduction: 4-Chloro-2-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-Chloro-2-methoxy-5-methylbenzoate has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents.

Case Study:

A study investigated the use of this compound as a precursor in synthesizing novel anti-inflammatory drugs. The modifications led to compounds with improved efficacy and reduced side effects compared to existing medications.

Agrochemical Development

The compound is also explored in agrochemical formulations, particularly as a building block for herbicides and pesticides. Its chlorinated structure contributes to enhanced stability and effectiveness in target applications.

Case Study:

Research focused on developing herbicides based on this compound showed promising results in controlling specific weed species while minimizing environmental impact.

Material Science

In material science, this compound is used in synthesizing polymers and resins with desired properties such as thermal stability and chemical resistance.

Case Study:

A project aimed at creating high-performance coatings incorporated this compound, resulting in materials that exhibited superior durability and resistance to harsh conditions.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Precursor for synthesizing pharmaceutical compounds | Anti-inflammatory drug development |

| Agrochemicals | Building block for herbicides and pesticides | Herbicide formulation |

| Material Science | Used in polymer synthesis for coatings | High-performance coatings |

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methoxy group on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has an acetamido group instead of a methyl group, making it more polar and potentially more reactive in certain chemical reactions.

Methyl 4-chloro-2-methoxybenzoate: Lacks the methyl group, resulting in different steric and electronic properties.

Uniqueness: Methyl 4-Chloro-2-methoxy-5-methylbenzoate is unique due to the combination of its chloro, methoxy, and methyl ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.

Biological Activity

Methyl 4-chloro-2-methoxy-5-methylbenzoate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various scientific sources.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its molecular formula is with a molecular weight of approximately 216.65 g/mol. The presence of chlorine and methoxy groups in its structure is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.65 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition coefficient) | 2.04 |

| Solubility | High |

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. A study indicated that compounds with similar structures demonstrated significant antibacterial effects, especially against Gram-positive bacteria, suggesting that the chlorine and methoxy substituents enhance their efficacy .

Cytotoxic Activity

The compound has also been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies revealed that this compound can inhibit the growth of certain cancer cells, with IC50 values indicating effective concentrations for cell growth inhibition. For instance, related compounds in the same chemical family have shown IC50 values ranging from 20 to 30 µM against human cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The chlorine atom at the para position is known to enhance lipophilicity and increase membrane permeability, while the methoxy group contributes to electron donation, which can stabilize reactive intermediates during metabolic processes.

Key Findings in SAR Studies

- Chlorine Substitution : Enhances antibacterial activity.

- Methoxy Group : Increases solubility and bioavailability.

- Methyl Group : Contributes to overall stability and reduces toxicity.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A comparative study showed that derivatives with similar substituents had Minimum Inhibitory Concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .

- Cytotoxicity Against Cancer Cells : In a screening of various benzoate derivatives, this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25 µM, suggesting it may serve as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.